2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a unique structure combining a piperidine ring with a pyridazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Attachment of the Phenyl Group: The phenyl group is introduced through Friedel-Crafts alkylation or acylation reactions.
Construction of the Pyridazinone Moiety: The pyridazinone ring is formed by the reaction of hydrazine derivatives with diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols under various conditions.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-phenylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like pyridazin-3(2H)-one and its derivatives share structural similarities and exhibit diverse pharmacological activities.
Phenylpiperidine Derivatives: Compounds such as 4-phenylpiperidine and its analogs are structurally related and are known for their opioid and analgesic properties.
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperidin-1-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C19H23N3O/c23-19-13-17-7-4-8-18(17)20-22(19)14-21-11-9-16(10-12-21)15-5-2-1-3-6-15/h1-3,5-6,13,16H,4,7-12,14H2 |
InChI Key |
WKDWEPLQRRDFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CN3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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